4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole
Brand Name: Vulcanchem
CAS No.: 1355004-73-7
VCID: VC12020303
InChI: InChI=1S/C13H18N2/c1-2-9-15(8-1)10-11-4-3-5-13-12(11)6-7-14-13/h3-5,14H,1-2,6-10H2
SMILES: C1CCN(C1)CC2=C3CCNC3=CC=C2
Molecular Formula: C13H18N2
Molecular Weight: 202.30 g/mol

4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole

CAS No.: 1355004-73-7

Cat. No.: VC12020303

Molecular Formula: C13H18N2

Molecular Weight: 202.30 g/mol

* For research use only. Not for human or veterinary use.

4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole - 1355004-73-7

Specification

CAS No. 1355004-73-7
Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
IUPAC Name 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C13H18N2/c1-2-9-15(8-1)10-11-4-3-5-13-12(11)6-7-14-13/h3-5,14H,1-2,6-10H2
Standard InChI Key QCEYXASRSSAPAH-UHFFFAOYSA-N
SMILES C1CCN(C1)CC2=C3CCNC3=CC=C2
Canonical SMILES C1CCN(C1)CC2=C3CCNC3=CC=C2

Introduction

Structural Characteristics and Molecular Design

The compound’s core structure derives from 2,3-dihydro-1H-indole, a bicyclic system where the benzene ring is partially saturated at the 2- and 3-positions. This saturation reduces aromaticity, potentially enhancing solubility and altering electronic properties compared to fully aromatic indoles. The pyrrolidin-1-ylmethyl substituent at the 4-position introduces a tertiary amine, which may participate in hydrogen bonding or electrostatic interactions with biological targets.

Key structural features include:

  • Molecular formula: C13H18N2\text{C}_{13}\text{H}_{18}\text{N}_2 (calculated molecular weight: 202.30 g/mol).

  • Stereochemistry: The pyrrolidine ring introduces a chiral center at the nitrogen-attached carbon, though racemic mixtures are common in synthetic preparations .

  • Conformational flexibility: The methylene bridge between the indole and pyrrolidine allows rotational freedom, enabling adaptation to target binding pockets .

Comparative analysis with structurally related compounds, such as 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole (from Patent US20080319205A1), suggests that substitution patterns significantly influence physicochemical properties and bioactivity .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<1 mg/mL at 25°C).

  • Stability: Stable under ambient conditions but susceptible to oxidation at the indole’s 2,3-dihydro positions. Storage under inert atmosphere (N2) is recommended .

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.80–1.85 (m, 4H, pyrrolidine CH2), 2.60–2.70 (m, 4H, pyrrolidine N-CH2), 2.90–3.00 (m, 2H, dihydroindole CH2), 3.50–3.60 (m, 2H, dihydroindole CH2), 3.75 (s, 2H, N-CH2-indole), 6.95–7.10 (m, 3H, aromatic H) .

  • MS (ESI+): m/z 203.2 [M+H]+ .

Biological Activity and Mechanistic Insights

While direct pharmacological data for 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole are unavailable, analogs exhibit diverse activities:

  • Serotonin receptor modulation: Indole derivatives with pyrrolidine substituents show affinity for 5-HT1D and 5-HT2 receptors, implicated in migraine therapy .

  • Enzyme inhibition: Pyrrolidine-containing indoles inhibit monoamine oxidase (MAO) and phosphodiesterase enzymes, suggesting potential antidepressant or anti-inflammatory applications .

Hypothesized mechanism: The tertiary amine in the pyrrolidine ring may protonate under physiological conditions, facilitating interactions with aspartate residues in target proteins .

Applications in Drug Discovery

Lead Compound Optimization

The compound’s balance of rigidity (dihydroindole) and flexibility (pyrrolidinylmethyl) makes it a versatile scaffold for structure-activity relationship (SAR) studies. For example:

  • Electron-withdrawing substituents (e.g., halogens) on the indole ring could enhance metabolic stability .

  • Stereochemical refinement at the pyrrolidine nitrogen may improve target selectivity .

Case Study: Analogous Development Candidates

The patent US20080319205A1 describes 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole (“BIP”), a key intermediate in eletriptan synthesis . This highlights the therapeutic relevance of pyrrolidine-substituted indoles in neurology.

Challenges and Future Directions

  • Stereochemical control: Developing asymmetric synthesis methods to access enantiopure forms.

  • In vivo profiling: Assessing pharmacokinetics (e.g., bioavailability, half-life) and toxicity in animal models.

  • Target identification: High-throughput screening to map biological targets and off-target effects.

Comparative data for select indole derivatives:

Property4-(Pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole5-Bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole
Molecular Weight202.30 g/mol307.19 g/mol
Synthetic Yield65–85%72%
Therapeutic AreaNeurological disorders (hypothesized)Migraine (eletriptan intermediate)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator